molecular formula C9H14N2O2 B3072029 [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine CAS No. 1016496-42-6

[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine

Cat. No. B3072029
CAS RN: 1016496-42-6
M. Wt: 182.22 g/mol
InChI Key: BRDQWKRPHMUHJI-UHFFFAOYSA-N
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Description

“[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine” is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 . It is also known as “4-Pyridinemethanamine, 2-(2-methoxyethoxy)-” and "1-[2-(2-methoxyethoxy)pyridin-4-yl]methanamine" .


Molecular Structure Analysis

The molecular structure of “[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine” consists of a pyridine ring attached to a methanamine group via a 2-methoxyethoxy linker . The InChI code for this compound is 1S/C9H14N2O2/c1-12-4-5-13-9-2-3-11-8(6-9)7-10/h2-3,6H,4-5,7,10H2,1H3 .


Physical And Chemical Properties Analysis

“[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine” is a liquid at room temperature . The compound has a molecular weight of 182.22 . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

  • Novel Schiff bases of 3-aminomethyl pyridine have been synthesized, demonstrating potential as anticonvulsant agents. The structures of these compounds were confirmed using FT-IR, 1H-NMR spectroscopy, and elemental analysis, with some showing significant seizures protection in various models (Pandey & Srivastava, 2011).
  • Iron(III) complexes incorporating pyridinyl methanamine derivatives showed unprecedented photocytotoxicity under red light, suggesting potential for cancer therapy through apoptosis and generation of reactive oxygen species (Basu et al., 2014).
  • Pd(II) complexes with ONN pincer ligands based on pyridinyl methanamine have been tailored for catalytic activity toward the Suzuki-Miyaura reaction, indicating their potential in facilitating organic synthesis processes (Shukla et al., 2021).

Potential Therapeutic Applications

  • Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines showed significant uptake in cancer cells and remarkable photocytotoxicity, highlighting their potential in targeted cancer therapy (Basu et al., 2015).
  • Diiron(III) complexes of tridentate 3N ligands have been studied as functional models for methane monooxygenases, illustrating their role in the selective hydroxylation of alkanes, which could have implications in industrial applications (Sankaralingam & Palaniandavar, 2014).
  • Novel aryloxyethyl derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine were discovered as serotonin 5-HT1A receptor-biased agonists, demonstrating robust antidepressant-like activity, which could be promising for the development of new antidepressant drugs (Sniecikowska et al., 2019).

Mechanism of Action

Target of Action

Related compounds have been found to interact with protein kinases . Protein kinases play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction.

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit protein kinases . This inhibition could potentially alter the phosphorylation state of proteins, leading to changes in cellular processes.

Biochemical Pathways

Given its potential interaction with protein kinases, it could influence various signaling pathways regulated by these enzymes .

Result of Action

If it does inhibit protein kinases, it could potentially alter cellular processes regulated by these enzymes, leading to changes in cell division, metabolism, and signal transduction .

properties

IUPAC Name

[2-(2-methoxyethoxy)pyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-4-5-13-9-6-8(7-10)2-3-11-9/h2-3,6H,4-5,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDQWKRPHMUHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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